2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylphenoxy group and a methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide typically involves the reaction of 4-ethylphenol with 4-methylphenylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, leading to higher efficiency and yield. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy or methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-(4-methylphenoxy)-N-(4-ethylphenyl)acetamide: Similar structure but with reversed positions of the ethyl and methyl groups.
2-(4-ethylphenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a methyl group.
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with a methoxy group instead of an ethyl group.
These compounds may exhibit different chemical and biological properties due to the variations in their functional groups, highlighting the uniqueness of this compound.
Biological Activity
2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.
Chemical Structure and Synthesis
The compound features an acetamide functional group linked to a 4-ethylphenoxy and a 4-methylphenyl group. Its synthesis typically involves multi-step organic reactions, often utilizing intermediates derived from phenolic compounds and acetamides. The general synthetic pathway may include:
- Formation of the Ethyl Phenoxy Group : Utilizing alkylation techniques.
- Acetamide Formation : Reacting the resulting phenolic compound with acetic anhydride or acetyl chloride.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain a pure product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor or modulator of various biological pathways. Notably, it has been investigated for its potential anti-inflammatory and analgesic effects, which could be linked to its ability to modulate pain pathways through transient receptor potential (TRP) channels, particularly TRPM8.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : It has shown promise in reducing inflammation in preclinical models.
- Analgesic Effects : Its modulation of pain pathways suggests potential use in pain management therapies.
- Antimicrobial Activity : Similar compounds have demonstrated activity against various bacterial strains, indicating potential for development as an antibacterial agent .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzyme activities associated with inflammatory responses. For instance, studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS).
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the phenoxy and acetamide groups can significantly influence biological activity. For example, variations in substituents on the aromatic rings have been shown to affect the potency and selectivity of the compound towards different biological targets .
Compound Name | Structural Features | Notable Activities |
---|---|---|
This compound | Acetamide with ethyl and methyl substitutions | Anti-inflammatory, analgesic |
2-(4-fluorophenoxy)-N-(4-methylphenyl)acetamide | Fluorine substitution | Enhanced bioactivity |
N-[2-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methoxyacetamide | Methoxy groups | Analgesic properties |
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-6-10-16(11-7-14)20-12-17(19)18-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDHHLLSOPXVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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